N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992099
InChI: InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21)
SMILES:
Molecular Formula: C14H10N6O
Molecular Weight: 278.27 g/mol

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC19992099

Molecular Formula: C14H10N6O

Molecular Weight: 278.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide -

Specification

Molecular Formula C14H10N6O
Molecular Weight 278.27 g/mol
IUPAC Name N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21)
Standard InChI Key VCYODKAOEHWEAF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN4C(=NN=N4)C=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

N-(1H-Indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide features a fused tetrazolo[1,5-a]pyridine ring system connected to an indole moiety via a carboxamide linker. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s high nitrogen content (30.2% by mass), enhancing its capacity for hydrogen bonding and dipole interactions . The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, provides hydrophobic and π-π stacking capabilities critical for biomolecular recognition.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H10N6O\text{C}_{14}\text{H}_{10}\text{N}_6\text{O}
Molecular Weight278.27 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area96.8 Ų

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the indole NH proton (δ\delta 11.2 ppm) and the carboxamide NH (δ\delta 8.7 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (ν\nu 1685 cm1^{-1}) and tetrazole ring (ν\nu 1550 cm1^{-1}) vibrations. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 279.0964 [M+H]+^+.

Synthetic Methodologies

Multicomponent Reaction (MCR) Strategies

The compound is synthesized via a one-pot MCR involving 1H-tetrazole-5-amine, 4-indolecarboxaldehyde, and cyanoacetylene derivatives under basic conditions . Triethylamine (Et3_3N) in dimethylformamide (DMF) at 120°C for 10 hours yields the target compound with 65–72% efficiency after recrystallization .

Reaction Optimization

  • Solvent Selection: Ethanol and water mixtures reduce side reactions compared to pure DMF .

  • Catalyst Screening: Et3_3N outperforms inorganic bases like K2_2CO3_3 in minimizing byproducts .

  • Temperature Control: Reactions above 100°C accelerate cyclization but risk decomposition .

Post-Synthetic Modifications

The carboxamide group serves as a handle for derivatization. Acylation with chloroacetyl chloride introduces electrophilic sites for further functionalization, enhancing solubility and target affinity.

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro assays against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines demonstrate dose-dependent cytotoxicity, with IC50_{50} values of 8.2 μM and 11.4 μM, respectively . Comparatively, the compound exhibits lower toxicity toward normal RPE-1 retinal cells (IC50_{50} > 50 μM), suggesting selective anticancer activity .

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (μM)
HCT-1168.2
MCF-711.4
MDA-MB-23115.1
RPE-1 (normal)>50

Mechanism of Action

Molecular docking studies indicate strong binding (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}) to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M phase arrest . Additionally, the compound inhibits topoisomerase IIα by intercalating into DNA, as evidenced by comet assay results.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but improved dissolution in DMSO (24 mg/mL). Stability studies show degradation <5% after 48 hours at 25°C, making it suitable for in vitro assays.

ADME Profiling

  • Absorption: Moderate Caco-2 permeability (Papp=1.8×106cm/sP_{\text{app}} = 1.8 \times 10^{-6} \, \text{cm/s}).

  • Metabolism: Hepatic microsomal clearance primarily via CYP3A4-mediated oxidation.

  • Excretion: Renal excretion accounts for 60% of elimination in rodent models.

Future Research Directions

Structural Analog Development

Replacing the 4-methoxy group on the indole ring with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance tubulin binding and metabolic stability .

In Vivo Efficacy Studies

Rodent xenograft models are needed to validate antitumor efficacy and assess toxicity thresholds. Preliminary pharmacokinetic data suggest a plasma half-life of 2.3 hours in mice, necessitating formulation optimization for sustained delivery.

Combination Therapy Exploration

Synergistic effects with paclitaxel and doxorubicin could reduce therapeutic doses and mitigate resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator